Comprehensive Technical Guide: 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) in Advanced Drug Discovery
Comprehensive Technical Guide: 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) in Advanced Drug Discovery
Executive Summary
The compound 2-(4-Aminopyrimidin-2-yl)propan-2-ol (CAS 1434053-14-1) is a highly privileged, low-molecular-weight heterocyclic building block utilized extensively in modern medicinal chemistry. As a functionalized 4-aminopyrimidine derivative, it serves as a core bioisostere for adenine, making it a critical scaffold in the design of ATP-competitive kinase inhibitors[1]. The strategic incorporation of a 2-hydroxyisopropyl moiety at the C2 position provides a unique combination of steric shielding, metabolic stability, and solvent-channel hydrogen bonding. This whitepaper details the physicochemical properties, pharmacophore logic, and self-validating synthetic methodologies required to effectively deploy this intermediate in drug development workflows, such as the synthesis of MAP4K1, KIF18A, and mutant EGFR inhibitors[1][2][3].
Chemical Identity & Quantitative Data
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in downstream cross-coupling reactions and its ultimate impact on the pharmacokinetic profile of the lead drug candidate.
| Property | Value |
| Chemical Name | 2-(4-Aminopyrimidin-2-yl)propan-2-ol |
| CAS Registry Number | 1434053-14-1[4] |
| Molecular Formula | C7H11N3O[4] |
| Molecular Weight | 153.18 g/mol [4] |
| MDL Number | MFCD28128943[5] |
| Purity (Commercial Standard) | ≥ 98%[4] |
| Precursor CAS | 71470-40-1 (Methyl 4-aminopyrimidine-2-carboxylate) |
| Hydrogen Bond Donors | 2 (Exocyclic -NH2, Tertiary -OH) |
| Hydrogen Bond Acceptors | 4 (N1, N3, -NH2, -OH) |
Pharmacophore Logic & Mechanistic Role
The selection of 2-(4-Aminopyrimidin-2-yl)propan-2-ol over a simple pyrimidine core is driven by precise structure-activity relationship (SAR) requirements in kinase inhibitor design.
-
Kinase Hinge Anchoring: The 4-aminopyrimidine core acts as a rigid anchor. The endocyclic nitrogen (N1 or N3) and the exocyclic C4-amine form a critical hydrogen bond acceptor-donor pair that interacts directly with the backbone amides of the kinase hinge region[1].
-
Steric Shielding & Metabolic Stability: The gem-dimethyl groups of the 2-hydroxyisopropyl moiety provide significant steric bulk. This restricts the rotation of adjacent functional groups, locking the molecule into a bioactive conformation. Furthermore, this bulk physically shields the C2 position from metabolic oxidation (e.g., by Aldehyde Oxidase), thereby extending the compound's half-life in vivo.
-
Solvent Channel Exploitation: The tertiary hydroxyl group (-OH) is highly polar. When bound to the kinase hinge, the C2 position typically projects outward toward the solvent-exposed ribose pocket. The hydroxyl group forms favorable hydrogen bonds with structural water molecules, dramatically improving both target affinity and the aqueous solubility of the final drug[3].
Fig 1. Pharmacophore logic of the 1434053-14-1 scaffold in kinase inhibitors.
Synthesis Methodology: A Self-Validating Protocol
The standard synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol utilizes a Grignard addition to Methyl 4-aminopyrimidine-2-carboxylate (CAS 71470-40-1)[2]. The following protocol is engineered with built-in causal logic to ensure high yield and prevent byproduct formation.
Materials Required
-
Starting Material: Methyl 4-aminopyrimidine-2-carboxylate (1.0 eq)
-
Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in THF, 5.0 eq)[2]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Protocol
-
System Preparation: Flame-dry a multi-neck round-bottom flask under an inert Argon atmosphere. Dissolve the starting material in anhydrous THF to achieve a 0.1 M concentration.
-
Causality: THF is selected over diethyl ether because it provides superior solvation for the highly polar pyrimidine ester and coordinates strongly with the magnesium center, stabilizing the transition state during nucleophilic addition.
-
-
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: The Grignard addition is highly exothermic. Strict thermal control at 0 °C prevents the uncontrolled boiling of THF and suppresses off-target nucleophilic attack on the electron-deficient pyrimidine ring.
-
-
Reagent Addition: Add MeMgBr (5.0 eq) dropwise over 30–45 minutes[2].
-
Causality: A massive excess (5.0 eq) of MeMgBr is mandatory. The primary amine (-NH₂) is acidic and will rapidly deprotonate, consuming the first 1–2 equivalents to form an unreactive magnesium amide salt. The remaining equivalents are required to attack the ester carbonyl, form the intermediate ketone, and subsequently attack the ketone to yield the tertiary alkoxide.
-
-
Reaction Progression: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–12 hours. Validate completion via LC-MS or TLC (DCM:MeOH 9:1) until the ester mass is fully consumed.
-
Self-Validating Quench (Critical Step): Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Causality: This is a self-validating safety mechanism. NH₄Cl provides a buffered, mild proton source to neutralize the alkoxide and amide salts. Utilizing a strong acid (e.g., HCl) would protonate the newly formed tertiary alcohol, triggering rapid E1 dehydration to form an undesirable isopropenyl byproduct.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure solid[4].
Fig 2. Grignard synthesis workflow of 2-(4-Aminopyrimidin-2-yl)propan-2-ol.
Downstream Functionalization Workflows
Once synthesized, 2-(4-Aminopyrimidin-2-yl)propan-2-ol acts as a versatile hub for divergent synthesis in lead optimization. The molecule presents two primary vectors for functionalization:
-
C5 Electrophilic Aromatic Substitution: The pyrimidine ring is activated by the electron-donating C4-amine. Treatment with N-Bromosuccinimide (NBS) in DMF regioselectively yields the 5-bromo derivative. This intermediate is primed for Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to build the extended kinase inhibitor core[2].
-
C4 Amine Derivatization: The exocyclic amine can be functionalized via Buchwald-Hartwig amination or direct acylation to target specific allosteric pockets, a strategy heavily utilized in the development of KIF18A inhibitors[3].
Fig 3. Downstream functionalization workflow for kinase inhibitor development.
References
-
[4] Appretech Scientific Limited, 2-(4-Aminopyrimidin-2-yl)propan-2-ol, appretech.com. 4
-
[5] Key Organics, 1434053-14-1 | MFCD28128943 | C7H11N3O, keyorganics.net.5
-
[1] WIPO, WO2021133809A1 - Inhibitors of mutant forms of egfr, Google Patents. 1
-
[2] WIPO, WO2021146370A1 - Map4k1 inhibitors, Google Patents. 2
-
[3] USPTO, US20200239441A1 - Kif18a inhibitors, Google Patents. 3
-
Sigma-Aldrich, METHYL 4-AMINOPYRIMIDINE-2-CARBOXYLATE | 71470-40-1, sigmaaldrich.com.
Sources
- 1. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
- 2. WO2021146370A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
- 3. US20200239441A1 - Kif18a inhibitors - Google Patents [patents.google.com]
- 4. appretech.com [appretech.com]
- 5. keyorganics.net [keyorganics.net]
